Cas no 26481-13-0 (3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one)

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with notable applications in organic synthesis and pharmaceutical research. Its structure features an allyl group at the 3-position and a hydroxyl group at the 7-position, enhancing reactivity for further functionalization. The compound exhibits potential as a precursor for bioactive molecules due to its coumarin core, which is associated with antimicrobial, anti-inflammatory, and anticoagulant properties. Its moderate stability and solubility in common organic solvents facilitate its use in cross-coupling reactions and heterocyclic chemistry. The presence of both hydroxyl and allyl groups offers versatility in derivatization, making it valuable for developing novel pharmacophores or materials.
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one structure
26481-13-0 structure
商品名:3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS番号:26481-13-0
MF:C13H12O3
メガワット:216.23258
MDL:MFCD00488351
CID:1085457
PubChem ID:6254293

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
    • 7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one
    • 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propenyl)-
    • 3-allyl-4-methyl-7-hydroxy-coumarin
    • 3-Allyl-4-methyl-7-hydroxycumarin
    • 3-allyl-7-hydroxy-4-methyl-coumarin
    • 3-Allyl-7-hydroxy-4-methyl-cumarin
    • AC1O2MPD
    • AG-E-83383
    • Ambcb5223960
    • CTK0I6097
    • SCHEMBL6699571
    • 3-ALLYL-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE 95%
    • 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one
    • MFCD00488351
    • 7-HYDROXY-4-METHYL-3-(PROP-2-EN-1-YL)CHROMEN-2-ONE
    • DTXSID80422266
    • AKOS022184390
    • 3-allyl-4-methyl-7-hydroxycoumarin
    • BS-35881
    • CS-0450291
    • 26481-13-0
    • 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one, AldrichCPR
    • MDL: MFCD00488351
    • インチ: InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3
    • InChIKey: MOHWJKLCRPGLEN-UHFFFAOYSA-N
    • ほほえんだ: C=CCC1=C(C)C2=C(C=C(C=C2)O)OC1=O

計算された属性

  • せいみつぶんしりょう: 216.07866
  • どういたいしつりょう: 216.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.196
  • ふってん: 395°C at 760 mmHg
  • フラッシュポイント: 173.3°C
  • 屈折率: 1.578
  • PSA: 46.53
  • LogP: 2.53550

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM300651-1g
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0 95%
1g
$158 2024-07-28
abcr
AB218039-250 mg
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one; 95%
26481-13-0
250 mg
€168.30 2023-07-20
Chemenu
CM300651-5g
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0 95%
5g
$432 2024-07-28
TRC
A621380-100mg
3-allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0
100mg
$ 65.00 2022-06-07
TRC
A621380-500mg
3-allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0
500mg
$ 135.00 2022-06-07
A2B Chem LLC
AB31210-5g
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0 95%
5g
$539.00 2024-04-20
A2B Chem LLC
AB31210-250mg
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
26481-13-0 95%
250mg
$88.00 2024-04-20
1PlusChem
1P002TUY-5g
2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propen-1-yl)-
26481-13-0 95%
5g
$978.00 2025-02-19
abcr
AB218039-5 g
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one; 95%
26481-13-0
5 g
€749.60 2023-07-20
eNovation Chemicals LLC
Y1258467-5g
2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propen-1-yl)-
26481-13-0 95%
5g
$680 2023-05-17

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 関連文献

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-oneに関する追加情報

3-Allyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One: A Comprehensive Overview

3-Allyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One, also known by its CAS Registry Number 26481-13-0, is a compound of significant interest in the fields of organic chemistry and natural product research. This compound belongs to the class of chromones, which are aromatic heterocyclic compounds with a benzopyran skeleton. The structure of 3-Allyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One is characterized by a chromenone core with substituents at positions 3, 4, and 7, including an allyl group, a methyl group, and a hydroxyl group, respectively.

The synthesis of 3-Allyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in asymmetric synthesis and catalytic processes have enabled the efficient construction of this compound with high enantioselectivity. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process, aligning with the growing demand for sustainable chemical practices.

In terms of biological activity, 3-Allyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One has shown promising results in preliminary studies. It exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, this compound has demonstrated potential anti-inflammatory and anticancer activities in vitro. Recent research has focused on elucidating the molecular mechanisms underlying these effects, particularly through computational modeling and in vivo experiments.

The structural features of 3-Allyl-7-Hydroxy-4-Methyl-Chromenone play a crucial role in its bioactivity. The conjugated system formed by the chromone ring and the allyl group enhances electronic communication within the molecule, facilitating interactions with biological targets. Furthermore, the hydroxyl group at position 7 contributes to hydrogen bonding capabilities, which are essential for binding to proteins and enzymes.

The applications of CAS No. 26481-13-0 extend beyond basic research into practical domains such as food science and cosmetics. Its antioxidant properties make it a potential candidate for use as a natural food preservative, while its anti-inflammatory effects could pave the way for innovative skincare products. Researchers are also exploring its potential as a lead compound for drug development, particularly in the context of chronic diseases associated with oxidative stress.

In conclusion, 3-Allyl-7-Hydroxy-4-Methyl strong>-< strong >Chromenone strong > represents a fascinating molecule with diverse functional groups and intriguing biological properties. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of interdisciplinary research efforts aimed at harnessing natural products for beneficial applications in health and industry.

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Amadis Chemical Company Limited
(CAS:26481-13-0)3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
A1152396
清らかである:99%
はかる:5g
価格 ($):354.0